(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
CAS No.: 1391504-83-8
Cat. No.: VC3340366
Molecular Formula: C8H8ClF4N
Molecular Weight: 229.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391504-83-8 |
---|---|
Molecular Formula | C8H8ClF4N |
Molecular Weight | 229.6 g/mol |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Standard InChI Key | BMJQOPDJQFLGFV-OGFXRTJISA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl |
SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl |
Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is an enantiomerically pure compound with the R-configuration at its stereogenic center. The compound is identified by the CAS number 1391504-83-8 and has a molecular formula of C8H8ClF4N. As indicated by its name, this compound is the hydrochloride salt of (R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine.
Structural Characteristics
The molecular structure of this compound features:
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A central carbon atom with R-configuration
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A trifluoromethyl (CF3) group
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A 4-fluorophenyl group
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An amino group (protonated in the hydrochloride form)
This specific arrangement gives the compound its unique chemical and physical properties, particularly its interaction with biological systems. The presence of multiple fluorine atoms significantly affects the compound's lipophilicity, metabolic stability, and potential binding interactions.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems:
Identifier Type | Value |
---|---|
CAS Number | 1391504-83-8 |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
Molecular Formula | C8H8ClF4N |
Molecular Weight | 229.6 g/mol |
Standard InChI | InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Standard InChIKey | BMJQOPDJQFLGFV-OGFXRTJISA-N |
Physical and Chemical Properties
Physical Characteristics
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride appears as a solid with a clear appearance under standard conditions. The presence of the hydrochloride salt form enhances its stability and solubility in various solvents compared to the free base form.
Key Physical Properties
The compound demonstrates the following physical properties:
Property | Value |
---|---|
Molecular Weight | 229.6 g/mol |
Physical State | Solid, clear |
Recommended Storage | 2-7°C |
Stereochemistry | R-configuration |
These properties are critical for researchers when handling and storing the compound to maintain its chemical integrity and stereochemical purity.
Chemical Reactivity
The chemical reactivity of (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is primarily influenced by:
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The amino group, which can participate in various reactions typical of primary amines
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The fluorine atoms, which affect electron distribution and reactivity
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The chiral center, which determines its stereochemical interactions
The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, potentially enhancing its metabolic stability and binding affinity in biological systems.
Synthesis and Production
Quality Control and Analysis
Quality control for (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride typically involves:
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Determination of enantiomeric excess (ee)
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Analysis of chemical purity
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Structural confirmation through spectroscopic methods
These quality control measures ensure that the compound meets the required specifications for research applications .
Applications and Research Significance
Pharmaceutical Research
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride has potential significance in pharmaceutical research due to several factors:
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The presence of fluorine atoms, which can enhance drug-like properties including metabolic stability and lipophilicity
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Its defined stereochemistry, which can influence biological activity and target selectivity
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Its potential use as a building block for more complex drug candidates
Fluorinated compounds like this are often explored in medicinal chemistry to overcome pharmacokinetic challenges associated with drug development.
Chemical Research Applications
In addition to pharmaceutical applications, this compound may serve as:
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A chiral auxiliary in asymmetric synthesis
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A probe for studying fluorine effects in chemical and biological systems
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A reference standard for analytical methods
The defined stereochemistry makes it valuable for researchers developing stereoselective synthetic methodologies .
Comparative Analysis with Related Compounds
Enantiomeric Comparison
The properties of (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride can be contrasted with its S-enantiomer:
Property | R-enantiomer | S-enantiomer |
---|---|---|
CAS Number | 1391504-83-8 | 929804-89-7 |
Biological Activity | Potentially distinct | Potentially distinct |
Chemical Reactivity | Stereospecific | Stereospecific |
The different stereochemistry can lead to significant differences in biological activity and chemical behavior .
Structural Analogs
Structural variations in the fluoro-positioning create different compounds with potentially different properties:
Compound | Position of Fluorine | CAS Number |
---|---|---|
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl | 4-position | 1391504-83-8 |
(R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine HCl | 3-position | 1391527-41-5 |
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine | 2-position | Not specified in data |
These structural variations can lead to different physical, chemical, and potentially biological properties .
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